

Comprehensive Synthesis Guide: 5-Azaspiro[2.5]octan-8-one Hydrochloride

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Compound of Interest

Compound Name:	5-Azaspiro[2.5]octan-8-one hydrochloride
CAS No.:	1780166-60-0
Cat. No.:	B3040243

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Executive Summary

5-Azaspiro[2.5]octan-8-one hydrochloride (CAS: 1780166-60-0 for HCl salt; 143306-64-3 for N-Boc derivative) is a privileged spirocyclic building block. Its rigid spiro[2.5]octane geometry restricts the conformational flexibility of the piperidine ring, enhancing binding affinity and metabolic stability in drug candidates. This guide provides a scalable, industrial-standard protocol for its synthesis, focusing on the alkylation-decarboxylation strategy, which offers superior yield and impurity control compared to carbene-mediated (Kulinkovich) routes.

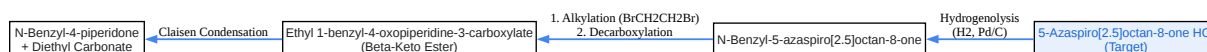
Retrosynthetic Analysis

To design a self-validating synthetic route, we disconnect the spiro-cyclopropane ring at the quaternary center.

- Target: 5-Azaspiro[2.5]octan-8-one (3-spirocyclopropyl-4-piperidone).
- Disconnection: The C3 spiro-carbon suggests a double alkylation of an active methylene group.

- Precursor: A

-keto ester, specifically Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. The benzyl group serves as a robust orthogonal protecting group that withstands the basic alkylation conditions and acidic decarboxylation, to be removed only in the final step.



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Caption: Retrosynthetic logic flow from target to commercially available starting materials.

Synthetic Route: Alkylation-Decarboxylation Strategy

This route is preferred for its scalability and the avoidance of hazardous carbenoids.

Step 1: Spiro-Cyclization (Double Alkylation)

The active methylene at the C3 position of the piperidine ring is alkylated using 1,2-dibromoethane.

- Reagents: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, 1,2-Dibromoethane, Potassium Carbonate ().
- Solvent: Acetone or DMF (Polar aprotic solvents enhance the nucleophilicity of the enolate).
- Mechanism:
 - Base deprotonates the acidic C3 proton (to both ketone and ester).
 - attack on 1,2-dibromoethane.

- Second deprotonation at C3.
- Intramolecular cyclization to close the cyclopropane ring.

Step 2: Hydrolysis and Decarboxylation

The ester group, necessary for activating the C3 position, is now superfluous and must be removed.

- Reagents: 6N HCl or NaOH followed by HCl.
- Conditions: Reflux.^[1]
- Mechanism: Acid-catalyzed hydrolysis of the ester to the -keto acid, which spontaneously decarboxylates upon heating to release and form the ketone.

Step 3: N-Debenzylation and Salt Formation

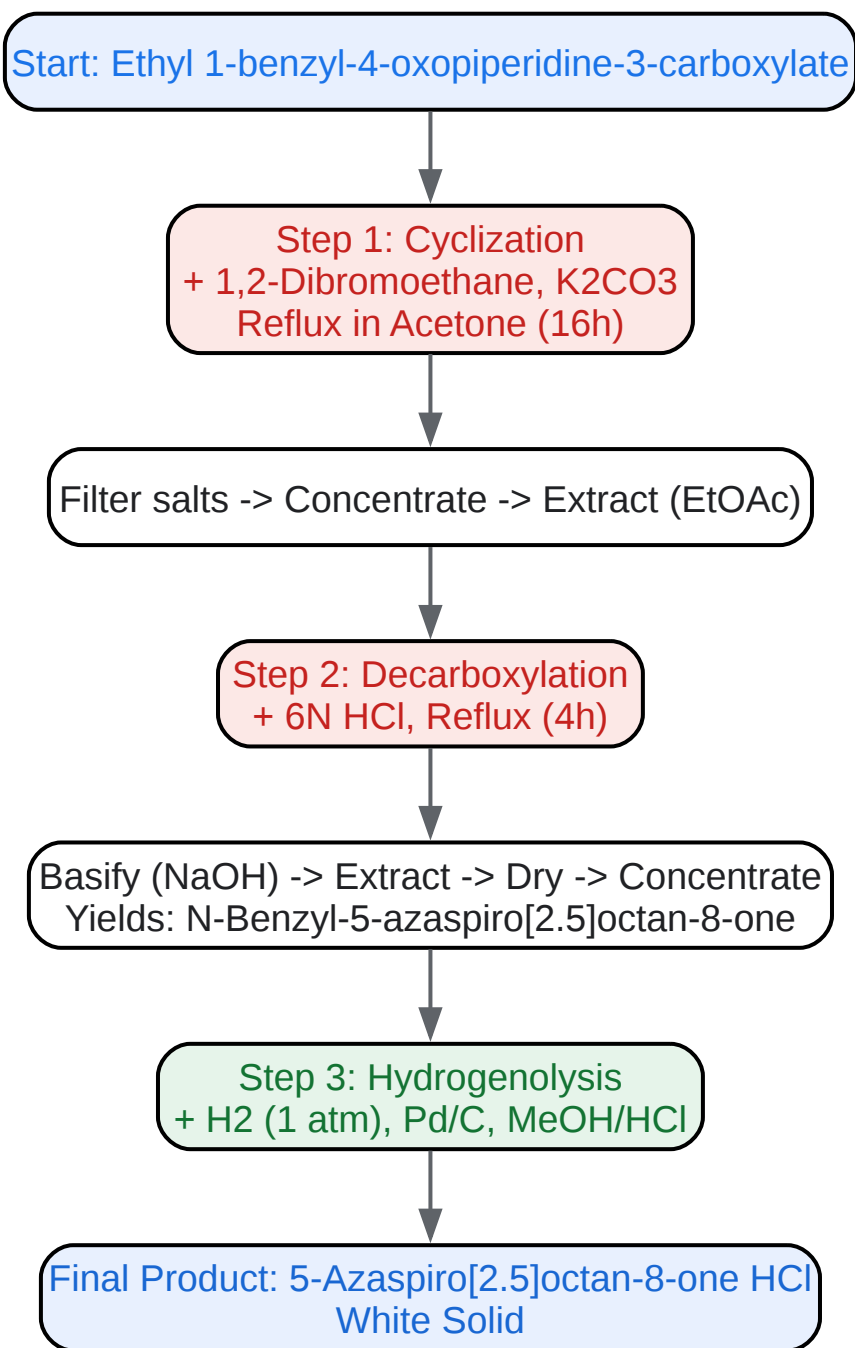
The benzyl group is removed to yield the secondary amine, which is immediately trapped as the hydrochloride salt to ensure stability.

- Reagents: Hydrogen gas (ngcontent-ng-c3932382896="" _ngghost-ng-c1874552323="" class="inline ng-star-inserted">), 10% Pd/C catalyst.
- Solvent: Methanol or Ethanol with catalytic HCl.
- Product: **5-Azaspiro[2.5]octan-8-one hydrochloride**.^{[2][3][4]}

Detailed Experimental Protocol Materials & Equipment^[5]

- Reactants: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 equiv), 1,2-Dibromoethane (1.2 equiv),
(2.5 equiv).
- Solvents: Acetone (Reagent Grade), Methanol, Ethyl Acetate.
- Catalyst: 10% Pd/C (50% wet).

Workflow Diagram



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Caption: Step-by-step synthetic workflow for **5-Azaspiro[2.5]octan-8-one hydrochloride**.

Step-by-Step Procedure

Phase 1: Synthesis of N-Benzyl-5-azaspiro[2.5]octan-8-one

- Charge: To a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (26.1 g, 100 mmol) and Acetone (250 mL).
- Add Base: Add anhydrous Potassium Carbonate (, 34.5 g, 250 mmol) in a single portion.
- Add Alkylating Agent: Add 1,2-Dibromoethane (10.3 mL, 120 mmol) dropwise over 15 minutes. Caution: 1,2-Dibromoethane is a carcinogen; use a fume hood.
- Reflux: Heat the mixture to vigorous reflux () for 16–24 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting beta-keto ester.
- Workup: Cool to room temperature. Filter off the inorganic salts (, excess). Concentrate the filtrate under reduced pressure.
- Decarboxylation: Dissolve the oily residue in 6N HCl (100 mL). Heat to reflux () for 4–6 hours. Evolution of gas will be observed.
- Isolation: Cool the solution in an ice bath. Basify carefully with 50% NaOH solution to pH > 10. Extract with Ethyl Acetate (3 x 100 mL).[5] Wash combined organics with brine, dry over , and concentrate to yield crude N-benzyl-5-azaspiro[2.5]octan-8-one (approx. yield 75-85%).

Phase 2: Deprotection to Hydrochloride Salt

- Charge: Dissolve the crude N-benzyl intermediate (10 g) in Methanol (100 mL).
- Catalyst: Add 10% Pd/C (1.0 g, 50% water wet).

- Acidification: Add concentrated HCl (1.1 equiv relative to amine) to ensure the product forms the salt and to activate the catalyst.
- Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure or 1-3 bar in a Parr shaker) at room temperature for 12 hours.
- Filtration: Filter the catalyst through a pad of Celite. Caution: Spent Pd/C is pyrophoric; keep wet.
- Crystallization: Concentrate the filtrate to near dryness. Add Diethyl Ether or Acetone to induce crystallization. Filter the white solid and dry under vacuum.
 - Yield: ~90% for this step.[6][7]
 - Appearance: White to off-white crystalline solid.

Critical Process Parameters (CPPs) & Data

Parameter	Specification	Rationale
Reaction Temp (Step 1)	(Reflux)	Essential for the second alkylation (ring closure) which is slower than the first.
Stoichiometry (Base)	equiv	Neutralizes HBr generated (2 moles per mole of product) + excess for driving equilibrium.
Decarboxylation pH	Acidic (< 1)	Ensures complete hydrolysis of the ester and facilitates loss.
Hydrogenation pH	Acidic	Prevents poisoning of Pd catalyst by free amines and directly yields the stable HCl salt.

Characterization Data (Expected)

- ¹H NMR (DMSO-d₆, 400 MHz):
9.4 (br s, 2H,
, 3.40-3.20 (m, 4H,
, 2.60 (t, 2H,
, 1.10 (m, 2H, cyclopropane), 0.85 (m, 2H, cyclopropane).
- ¹³C NMR: Carbonyl signal at ~205 ppm; Spiro quaternary carbon at ~30 ppm; Cyclopropane at ~10-15 ppm.
- Mass Spectrometry (ESI): m/z calculated for
: 126.09; Found: 126.1.

References

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- Application in GHSR Agonists: "Design, Biological Characterization, and Discovery of Capromorelin Derivatives." Journal of Medicinal Chemistry.
- Commercial Building Block Data: "**5-Azaspiro[2.5]octan-8-one hydrochloride** (CAS 1780166-60-0)." Sigma-Aldrich / Merck.

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